molecular formula C15H16N2O5S2 B3053231 Benzenesulfonamide, N,N'-carbonylbis[4-methyl- CAS No. 5219-81-8

Benzenesulfonamide, N,N'-carbonylbis[4-methyl-

Cat. No.: B3053231
CAS No.: 5219-81-8
M. Wt: 368.4 g/mol
InChI Key: YBLWHGQKHHKWRU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N'-carbonylbis[4-methyl- (systematic name: N,N'-(carbonyl)bis(4-methylbenzenesulfonamide)) is a sulfonamide derivative featuring two 4-methylbenzenesulfonamide groups linked by a carbonyl group. This compound belongs to the broader class of bis-sulfonamides, which are characterized by two sulfonamide moieties connected via a spacer. The carbonyl linker introduces unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

1,3-bis-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-11-3-7-13(8-4-11)23(19,20)16-15(18)17-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLWHGQKHHKWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482127
Record name Benzenesulfonamide, N,N'-carbonylbis[4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5219-81-8
Record name Benzenesulfonamide, N,N'-carbonylbis[4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] typically involves the reaction of 4-methylbenzenesulfonyl chloride with urea . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Stainless steel reactors with temperature control

    Purification: Crystallization or recrystallization from suitable solvents

    Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity assessment

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] undergoes various chemical reactions, including:

    Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Pharmaceutical Industry

Benzenesulfonamide derivatives are integral in drug development, particularly as intermediates in synthesizing sulfonylureas—medications used to manage diabetes. The compound serves as an impurity marker in gliclazide synthesis, which is crucial for quality control in pharmaceutical manufacturing .

Agricultural Chemistry

The compound is utilized in developing agrochemicals, particularly herbicides and fungicides. Its sulfonamide group enhances biological activity and efficacy against pests and diseases in crops .

Material Science

In materials science, benzenesulfonamide compounds are explored for their properties as additives in polymers and resins. They improve thermal stability and mechanical strength, making them suitable for high-performance materials used in various industrial applications .

Case Study 1: Antidiabetic Drug Development

A study focused on the synthesis of novel sulfonamide derivatives revealed that benzenesulfonamide, N,N'-carbonylbis[4-methyl-] exhibited promising hypoglycemic activity when tested on diabetic animal models. The findings indicated a significant reduction in blood glucose levels, suggesting potential for further development into therapeutic agents for diabetes management.

Case Study 2: Agrochemical Efficacy

Research conducted on the efficacy of benzenesulfonamide-based herbicides demonstrated enhanced weed control compared to traditional herbicides. Field trials showed a marked increase in crop yield due to effective weed suppression, highlighting the compound's potential role in sustainable agriculture practices.

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : Likely C₁₅H₁₄N₂O₅S₂ (hypothetical, based on substituents).
  • Functional Groups : Sulfonamide (-SO₂NH-), carbonyl (C=O), and methyl (-CH₃) substituents.
  • Linker : A central carbonyl group bridges two 4-methylbenzenesulfonamide units.

Comparison with Similar Compounds

The following table compares Benzenesulfonamide, N,N'-carbonylbis[4-methyl- with structurally related bis-sulfonamides and polymeric derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Linker/Backbone Key Properties Applications
Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- C₂₀H₂₈N₂O₄S₂ 424.58 Hexane chain (C₆H₁₂) High flexibility, hydrophobic backbone. Soluble in polar aprotic solvents. Crosslinking agents, polymer synthesis .
Benzenesulfonamide, N,N'-(1,2-diphenyl-1,2-ethanediyl)bis[4-methyl- C₂₈H₂₈N₂O₄S₂ ~528.66 (estimated) Diphenylethane diyl Rigid aromatic linker, enhanced π-π interactions. Limited solubility in water. Chiral catalysts in asymmetric synthesis .
Tosylamide/formaldehyde resin Polymer Variable Formaldehyde polymer Insoluble in water, thermoplastic properties. Surface coatings, adhesives .
4-Methyl-N-(4-methylbenzylidene)benzenesulfonamide C₁₅H₁₅NO₂S 273.35 Imine (Schiff base) Crystalline solid, irritant (Xi hazard). Soluble in organic solvents. Intermediate in organic synthesis .

Structural and Functional Differences

  • Linker Flexibility: The hexanediyl linker (C₆H₁₂) in C₂₀H₂₈N₂O₄S₂ provides conformational flexibility, enhancing solubility in solvents like DMF or DMSO . The diphenylethane diyl linker in C₂₈H₂₈N₂O₄S₂ introduces rigidity and aromaticity, favoring applications in asymmetric catalysis .
  • Solubility and Reactivity :

    • Tosylamide/formaldehyde resin is insoluble in water due to its polymeric nature but forms durable films, making it suitable for coatings .
    • Schiff base derivatives (e.g., 4-Methyl-N-(4-methylbenzylidene)benzenesulfonamide) exhibit reactivity at the imine bond, enabling use in dynamic covalent chemistry .

Research Findings and Challenges

  • Crystallographic Insights :

    • The hexanediyl derivative (C₂₀H₂₈N₂O₄S₂) has been structurally characterized using tools like SHELXL and ORTEP-3, revealing a linear arrangement of the hexane chain with sulfonamide groups at ~180° angles .
    • Polymorphism is common in bis-sulfonamides, affecting their mechanical and thermal properties .
  • Toxicity and Handling :

    • Schiff base derivatives (e.g., CAS 75159-10-3) are irritants, requiring precautions during handling (e.g., eye protection, ventilation) .

Biological Activity

Benzenesulfonamide, N,N'-carbonylbis[4-methyl-], also known as Gliclazide Impurity 23, is a compound with significant biological activity. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

  • Molecular Formula : C₁₅H₁₆N₂O₅S₂
  • Molecular Weight : 368.43 g/mol
  • CAS Number : 5219-81-8

The compound is characterized by a sulfonamide group and a carbonyl bis structure, contributing to its diverse biological activities.

Synthesis and Structure

The synthesis of benzenesulfonamide derivatives often involves the reaction of substituted benzenesulfonyl chlorides with appropriate amines or amino acids. The structural configuration allows for modifications that enhance its pharmacological properties. For instance, the introduction of various substituents can lead to compounds with improved antimicrobial or anti-inflammatory activities.

Antimicrobial Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported:
    • Compound 4d showed a MIC of 6.72 mg/mL against E. coli.
    • Compound 4h exhibited a MIC of 6.63 mg/mL against S. aureus.
    • Compound 4a had MIC values of 6.67 mg/mL against P. aeruginosa and 6.45 mg/mL against S. typhi .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • In carrageenan-induced rat paw edema models, compounds derived from benzenesulfonamides demonstrated inhibition rates of up to 94.69% at varying time points .
  • The anti-inflammatory mechanism is believed to involve the reduction of reactive oxygen species during microbial invasion, which can also contribute to its antimicrobial efficacy.

Antioxidant Properties

Benzenesulfonamide derivatives have shown antioxidant activities comparable to Vitamin C in certain studies:

  • Compound 4e had an IC₅₀ of 0.3287 mg/mL, indicating strong antioxidant potential .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzenesulfonamide derivatives:

  • Study on Anticancer Activity :
    • A series of benzenesulfonamide derivatives were synthesized and tested against cancer cell lines such as HeLa and MCF-7.
    • Compounds demonstrated selective cytotoxicity with IC₅₀ values ranging from 6–7 μM in HeLa cells, indicating potential as anticancer agents .
  • Development of Nonsteroidal Progesterone Receptor Antagonists :
    • Research highlighted the use of benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, showing high binding affinity and selectivity .
  • Antimicrobial Evaluation :
    • New analogues bearing benzenesulfonamide scaffolds were evaluated for their ability to inhibit biofilm formation in bacterial isolates like Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting their potential in treating infections associated with biofilms .

Summary Table

Biological ActivityObserved EffectsReferences
AntimicrobialMIC values ranging from 6.45 to 6.72 mg/mL
Anti-inflammatoryUp to 94.69% inhibition in edema models
AntioxidantIC₅₀ comparable to Vitamin C
AnticancerIC₅₀ values of 6–7 μM in HeLa cells
Progesterone Receptor AntagonismHigh binding affinity

Q & A

Q. What are the recommended synthetic routes for preparing Benzenesulfonamide, N,N'-carbonylbis[4-methyl-]?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Construct the benzenesulfonamide backbone via sulfonation of 4-methylbenzene derivatives using chlorosulfonic acid, followed by amidation with ammonia or amines.

Carbonyl Bridge Introduction : Employ phosgene (COCl₂) or triphosgene under inert conditions to link two 4-methylbenzenesulfonamide units via a carbonyl group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to avoid over-carbonylation or side products.

Reference : Synthesis strategies for analogous sulfonamides (e.g., copper-catalyzed amination in ) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with computed data (DFT methods) to confirm substituent positions and carbonyl connectivity.
  • Mass Spectrometry (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution.
  • X-ray Crystallography :
    • Use SHELXL () for structure refinement.
    • Validate hydrogen bonding and torsion angles with PLATON () .

Q. What are common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

  • Byproducts : Unreacted sulfonamide monomers or over-carbonylated species.
  • Detection :
    • HPLC-MS : Identify impurities via retention time and fragmentation patterns.
    • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • Mitigation : Adjust reaction time/temperature and implement gradient purification.

Reference : NIST data for analogous compounds () .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Discrepancy Sources : Twinning, disorder, or incorrect space group assignment.
  • Resolution Steps :
    • Data Reintegration : Reprocess raw diffraction data using WinGX () to check for indexing errors.
    • Validation Tools : Apply CHECKCIF () to flag geometric outliers.
    • Alternative Models : Test non-standard space groups or partial occupancy for disordered regions.

Case Study : A 2023 study resolved a carbonyl torsion angle mismatch by re-refining with SHELXL constraints .

Q. What strategies optimize reaction yields while minimizing side reactions in carbonyl bridge formation?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts for regioselectivity.
  • Solvent Effects : Use dichloromethane or THF to stabilize intermediates.
  • In Situ Monitoring : Employ FTIR to track carbonyl stretching (~1700 cm⁻¹) and adjust reagent addition rates.

Q. How can hydrogen-bonding networks in crystal structures inform design of derivatives with enhanced stability?

Methodological Answer:

  • Graph Set Analysis : Use CrystalExplorer to classify motifs (e.g., R₂²(8) rings) ().
  • Energy Frameworks : Compute interaction energies (Hirshfeld surface analysis) to prioritize strong donor-acceptor pairs.
  • Derivative Design : Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen sulfonamide N-H···O interactions.

Example : A 2024 study modified 4-methyl substituents, achieving a 15% increase in thermal stability via optimized N-H···O=S bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N,N'-carbonylbis[4-methyl-
Reactant of Route 2
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Benzenesulfonamide, N,N'-carbonylbis[4-methyl-

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